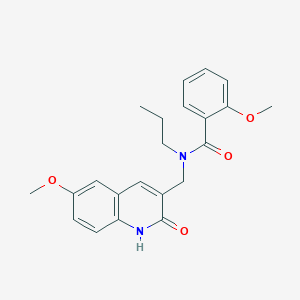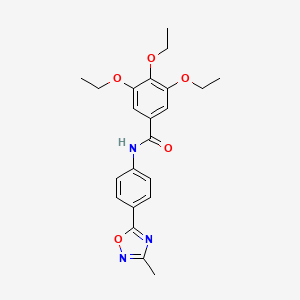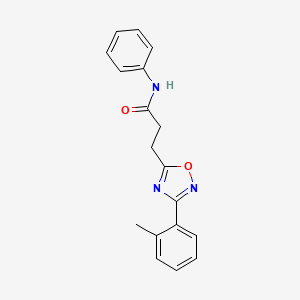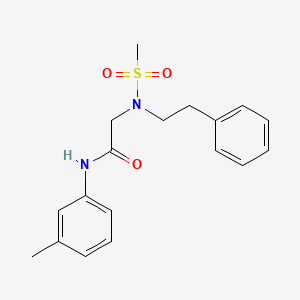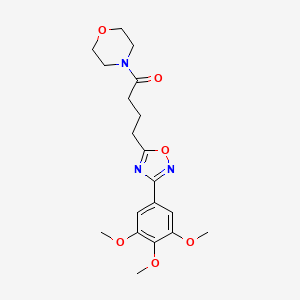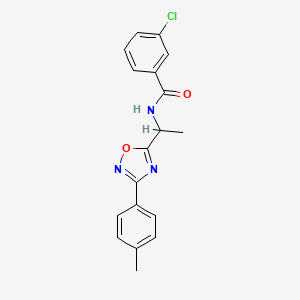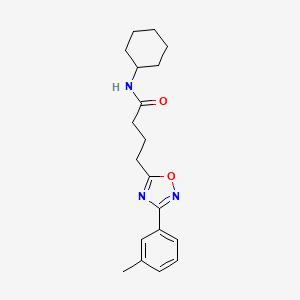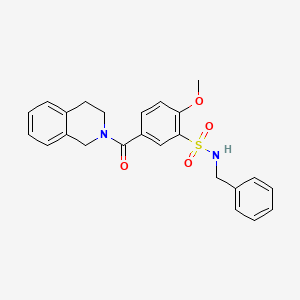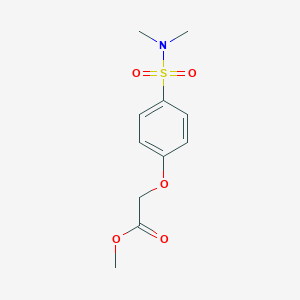
N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound belongs to the class of sulfonamide compounds and is known to have a wide range of applications in scientific research.
Mecanismo De Acción
N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide exerts its effects by binding to the extracellular portion of chloride channels, thereby blocking the flow of chloride ions through the channels. This inhibition of chloride channels has been shown to have a wide range of physiological and biochemical effects, including the regulation of cell volume, pH, and membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the regulation of ion transport, cell volume, and pH. This compound has also been shown to inhibit the activity of several enzymes, including carbonic anhydrase and ATPase. Additionally, this compound has been shown to have anti-inflammatory effects and has been used to treat inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide in lab experiments is its ability to inhibit chloride channels, making it a useful tool for studying the role of chloride channels in various physiological and biochemical processes. However, one of the limitations of using this compound is that it can also inhibit the activity of other ion channels and enzymes, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, including the development of more specific inhibitors of chloride channels, the use of this compound in the treatment of inflammatory bowel disease, and the study of the effects of this compound on other physiological and biochemical processes. Additionally, the development of new methods for synthesizing this compound may lead to the discovery of new applications for this compound in scientific research.
Métodos De Síntesis
The synthesis of N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide involves several steps, including the reaction of 3,5-dichloroaniline with methoxybenzoic acid, followed by the reaction with thionyl chloride and then with sulfanilamide. The final step involves the reaction of the resulting product with 2-methylbenzoic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(5-(N-(3,5-dichlorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has been used extensively in scientific research to study its effects on various physiological and biochemical processes. One of the most significant applications of this compound is its use as an inhibitor of chloride channels. This compound has been shown to inhibit the activity of several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel.
Propiedades
IUPAC Name |
N-[5-[(3,5-dichlorophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-13-5-3-4-6-18(13)21(26)24-19-12-17(7-8-20(19)29-2)30(27,28)25-16-10-14(22)9-15(23)11-16/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKCBJHVKOFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


